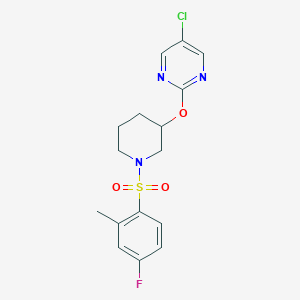

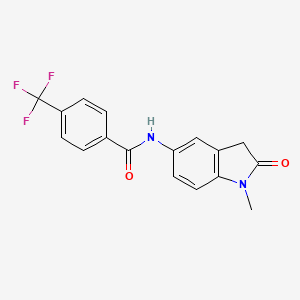

![molecular formula C16H14F2N4O3S2 B3001216 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851988-28-8](/img/structure/B3001216.png)

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their wide range of biological activities. Sulfonamides are historically significant as antibacterial agents and have been explored for various other medicinal applications due to their ability to inhibit enzymes essential for microbial survival and growth .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or hydrazines. In the context of the provided papers, similar synthetic strategies are employed. For instance, N-(benzenesulfonyl)cyanamide potassium salts are reacted with hydrazinecarbodithioic acid esters to yield novel 4-chloro-2-mercaptobenzenesulfonamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest a possible pathway involving the reaction of a difluorobenzo[d]thiazol moiety with a hydrazinecarbonyl intermediate, followed by sulfonamide formation .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The difluorobenzo[d]thiazol moiety in the compound of interest adds to the complexity of the molecule, potentially affecting its binding affinity and selectivity towards biological targets. Crystal structures of related compounds, such as 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, have been determined, providing insights into the interactions between the sulfonamide group and target proteins .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of more complex heterocyclic systems or the introduction of additional functional groups. For example, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access 4H-benzo[b][1,4]thiazine 1,1-dioxides demonstrates the chemical versatility of sulfonamide-containing heterocycles . The reactivity of the compound could be explored in similar transformations, potentially leading to new pharmacologically relevant derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and heterocyclic rings can significantly impact the compound's lipophilicity, solubility, and stability. For instance, fluorinated benzenesulfonamides exhibit higher binding potency than non-fluorinated compounds, suggesting that the difluorobenzo[d]thiazol moiety in the compound of interest may enhance its biological activity . Additionally, the introduction of various substituents can modulate the antimicrobial and antiproliferative properties of these molecules, as seen in the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives .

Propriétés

IUPAC Name |

4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O3S2/c1-22(2)27(24,25)11-5-3-9(4-6-11)15(23)20-21-16-19-14-12(18)7-10(17)8-13(14)26-16/h3-8H,1-2H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJQYBLBLYQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

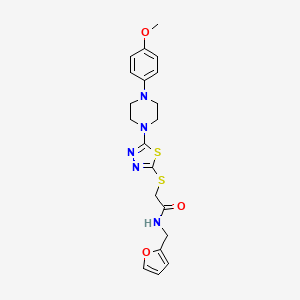

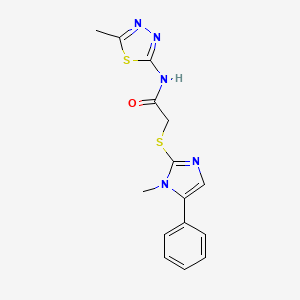

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

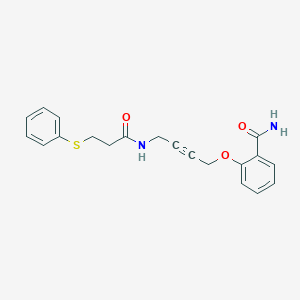

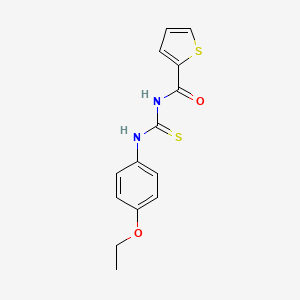

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

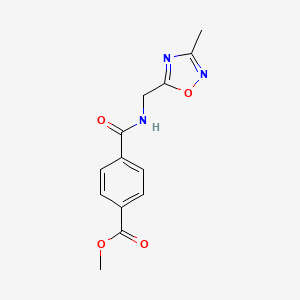

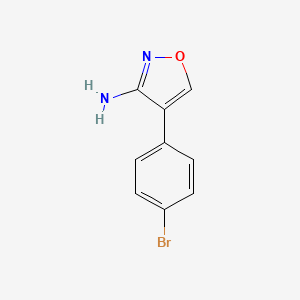

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)